molecular formula C10H13N3O2 B7372386 N-(3-hydroxycyclobutyl)-N-methylpyridazine-4-carboxamide

N-(3-hydroxycyclobutyl)-N-methylpyridazine-4-carboxamide

Cat. No.: B7372386
M. Wt: 207.23 g/mol
InChI Key: QDNSRZYCRDKSCJ-UHFFFAOYSA-N
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Description

N-(3-hydroxycyclobutyl)-N-methylpyridazine-4-carboxamide is a compound of interest in various scientific fields due to its unique structural features and potential applications. This compound contains a cyclobutyl ring, a pyridazine ring, and a carboxamide group, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-hydroxycyclobutyl)-N-methylpyridazine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the cyclobutyl ring followed by the introduction of the pyridazine moiety and the carboxamide group. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired stereochemistry and yield.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-(3-hydroxycyclobutyl)-N-methylpyridazine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxamide group can be reduced to an amine.

    Substitution: The pyridazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine.

Scientific Research Applications

N-(3-hydroxycyclobutyl)-N-methylpyridazine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-hydroxycyclobutyl)-N-methylpyridazine-4-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with target proteins, while the pyridazine ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-hydroxycyclobutyl)formamide
  • N-(3-hydroxycyclobutyl)-3-(methoxymethyl)benzamide
  • tert-Butyl (3-hydroxycyclobutyl)carbamate

Uniqueness

N-(3-hydroxycyclobutyl)-N-methylpyridazine-4-carboxamide is unique due to the presence of both the cyclobutyl and pyridazine rings, which confer distinct chemical properties and reactivity. This combination of structural features is not commonly found in other compounds, making it a valuable molecule for various applications.

Properties

IUPAC Name

N-(3-hydroxycyclobutyl)-N-methylpyridazine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c1-13(8-4-9(14)5-8)10(15)7-2-3-11-12-6-7/h2-3,6,8-9,14H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNSRZYCRDKSCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC(C1)O)C(=O)C2=CN=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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